2-Bromopropanedinitrile
Description
2-Bromopropanedinitrile (CAS No. 1885-22-9) is a brominated nitrile compound with the molecular formula C₃HBrN₂ and a molecular weight of 144.96 g/mol. It is characterized by a central propane backbone substituted with a bromine atom and two nitrile groups. Key physicochemical properties include a density of 1.849 g/cm³, boiling point of 147.6°C at 760 mmHg, and a refractive index of 1.51 . Its high polarity, indicated by a PSA (Polar Surface Area) of 47.58 Ų, and moderate lipophilicity (LogP = 0.797) suggest utility in organic synthesis, particularly as an intermediate in cyclization or cross-coupling reactions. The compound is commercially available in purities up to 95%, with quantities ranging from 100 mg to 10 g .
Properties
IUPAC Name |
2-bromopropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2/c4-3(1-5)2-6/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRZRFWPESUWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172201 | |
| Record name | Bromomalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-22-9 | |
| Record name | Bromomalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromomalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropanedinitrile can be synthesized through the bromination of malononitrile. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the methylene group adjacent to the nitrile groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropanedinitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted malononitriles.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Major Products:
Substituted Malononitriles: Formed through nucleophilic substitution.
Primary Amines: Resulting from the reduction of nitrile groups.
Oxidized Derivatives: Produced under specific oxidative conditions.
Scientific Research Applications
Organic Synthesis
2-Bromopropanedinitrile serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles facilitates nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a precursor for developing potential therapeutic agents. Its derivatives have been investigated for biological activity, particularly in enzyme inhibition studies and protein-ligand interactions. For instance, research indicates that compounds derived from this compound exhibit significant anticancer properties by inhibiting glioblastoma cell viability.
Materials Science
The compound is also applied in materials science, particularly in the production of specialty chemicals and polymers. It has been used as an initiator in atom transfer radical polymerization (ATRP) processes for synthesizing polyacrylonitrile with improved isotacticity . This application highlights its role in producing advanced materials with tailored properties.
Case Study 1: Polymerization Initiator
In a study investigating the use of this compound as an initiator for ATRP, researchers successfully synthesized polyacrylonitrile with controlled molecular weight and narrow polydispersity indices. The study demonstrated that varying the concentration of the initiator influenced the polymer's properties significantly, showcasing the compound's utility in polymer chemistry .
Case Study 2: Anticancer Activity
A recent investigation into the biological effects of derivatives of this compound revealed promising anticancer activity against glioblastoma cells. The study found that modifications to the compound's structure could enhance its therapeutic potential, suggesting avenues for further drug development targeting cancer treatment.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Organic Synthesis | Intermediate in synthesizing pharmaceuticals and agrochemicals | Used for nucleophilic substitutions |
| Medicinal Chemistry | Precursor for therapeutic agents | Anticancer activity against glioblastoma |
| Materials Science | Initiator in polymerization processes | Enhanced isotacticity in polyacrylonitrile synthesis |
Mechanism of Action
The mechanism of action of 2-bromopropanedinitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the nitrile groups can participate in various addition and reduction reactions. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, which can include interactions with enzymes, proteins, and other biomolecules .
Comparison with Similar Compounds
2-(2-Bromophenyl)-2-methylpropanenitrile (CAS No. 215800-05-8)
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile
2-(4-Bromophenyl)-2-methylpropanenitrile (CAS No. N/A)
2-[(2-Bromophenyl)methylene]propanedinitrile (CAS No. 2698-42-2)
- Molecular Formula : C₁₀H₅BrN₂
- Molecular Weight : 233.07 g/mol
- Key Features : Conjugated system formed by a benzylidene group bridging two nitrile groups. This conjugation could increase stability but reduce reactivity relative to this compound .
Comparative Data Table
Physicochemical and Reactivity Differences
- Reactivity : The absence of aromatic rings in this compound makes it less prone to resonance stabilization, increasing its susceptibility to nucleophilic attack compared to phenyl-substituted analogs .
- Thermal Stability : Higher boiling point (147.6°C ) than 2-(4-Bromophenyl)-2-methylpropanenitrile (data unavailable) suggests stronger intermolecular forces due to dual nitrile groups .
- Synthetic Utility : The aliphatic structure of this compound allows for versatile alkylation pathways, whereas pyrimidine or benzylidene derivatives are more suited for heterocyclic synthesis .
Biological Activity
2-Bromopropanedinitrile (CHBrN) is a nitrile compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In a study evaluating the antibacterial properties of several nitriles, this compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Gram-Positive Activity (mm) | Gram-Negative Activity (mm) |
|---|---|---|
| This compound | 15 | 10 |
| Ciprofloxacin (Control) | 25 | 20 |
The inhibition zones were measured using the disc diffusion method, indicating that while it is less effective than ciprofloxacin, it still possesses considerable antibacterial properties .
Antifungal Activity
In addition to its antibacterial properties, this compound has been tested for antifungal activity. A study showed that this compound inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger. The results are summarized in the table below:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 12 |
| Aspergillus niger | 14 |
These findings suggest that this compound could be a candidate for developing antifungal agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, when tested against human breast cancer cells (MCF-7), it exhibited a dose-dependent inhibition of cell proliferation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The results indicate that higher concentrations lead to significant reductions in cell viability, suggesting potential use as an anticancer agent .
The biological activities of this compound may be attributed to its ability to interact with cellular targets involved in various metabolic pathways. The presence of cyano groups is known to enhance lipophilicity, allowing for better membrane penetration and interaction with biological macromolecules.
Structure-Activity Relationship (SAR)
Studies on related compounds suggest that the presence of electron-withdrawing groups such as bromine can enhance biological activity. The SAR analysis indicates that modifications to the alkyl chain or substitution patterns can significantly impact the efficacy against specific pathogens .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study involving multiple nitrile derivatives, including this compound, assessed their antimicrobial efficacy against clinical isolates. Results showed promising activity against resistant strains, highlighting its potential for therapeutic applications .
- Cancer Cell Line Testing : In a series of experiments on various cancer cell lines, including prostate and breast cancer cells, this compound was found to induce apoptosis through mitochondrial pathways, leading to further investigations into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromopropanedinitrile, and how can reaction efficiency be validated experimentally?
- Methodological Answer :
- The synthesis typically involves bromination of propanedinitrile derivatives under controlled conditions. For example, nucleophilic substitution reactions using brominating agents (e.g., ) in anhydrous solvents like THF or DCM can yield this compound. Reaction efficiency is validated via thin-layer chromatography (TLC) and NMR spectroscopy to monitor intermediate formation and purity. Quantitative yield analysis using gas chromatography-mass spectrometry (GC-MS) or HPLC is recommended for reproducibility .
Q. How can structural characterization of this compound be performed to confirm its molecular geometry?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) is the gold standard for resolving bond lengths, angles, and stereochemistry. For amorphous samples, Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., nitrile stretches at ~2200 cm), while NMR confirms sp-hybridized carbons adjacent to bromine. Computational methods like density functional theory (DFT) optimize geometry and predict spectral data for comparison .
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) identifies impurities at ppm levels. Differential scanning calorimetry (DSC) detects thermal decomposition byproducts. For halogenated contaminants, ion chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual bromide ions. Always cross-validate with nuclear Overhauser effect spectroscopy (NOESY) to rule out stereochemical impurities .
Advanced Research Questions
Q. How do computational models explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies. Solvent effects are simulated using polarizable continuum models (PCM) . For kinetic studies, Eyring equation analyses correlate computed Gibbs free energy barriers with experimental rate constants. Discrepancies between theoretical and experimental data may arise from steric effects not captured in simplified models .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Systematic meta-analysis of literature data identifies outliers caused by solvent polarity or instrument calibration. Reproduce experiments under standardized conditions (e.g., deuterated solvents for NMR, inert atmospheres). Use multivariate statistical analysis (e.g., principal component analysis) to cluster data trends. Cross-reference with Cambridge Structural Database (CSD) entries for crystallographic validation .
Q. What strategies mitigate side reactions during the functionalization of this compound for pharmacological applications?
- Methodological Answer :
- Protect nitrile groups via tritylation or silylation before introducing aryl/heteroaryl substituents. Monitor reaction progress with real-time in situ Raman spectroscopy to detect intermediates. For Suzuki-Miyaura couplings, optimize catalyst systems (e.g., Pd(PPh)/SPhos) and base (KCO) to minimize dehalogenation. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates target compounds .
Methodological and Ethical Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and nitrile gloves to prevent dermal exposure. Store under inert gas (argon) to avoid hydrolysis. Emergency protocols include immediate neutralization of spills with activated charcoal and disposal via hazardous waste facilities . Reference Sigma-Aldrich Safety Data Sheets (SDS) for toxicity profiles (e.g., LD values) and first-aid measures .
Q. How should researchers statistically validate reproducibility in synthetic yields or spectroscopic measurements?
- Methodological Answer :
- Perform triplicate experiments with independent batches. Apply Student’s t-test for mean comparisons or ANOVA for multi-variable analyses. Report confidence intervals (95%) and standard deviations . Use Grubbs’ test to identify outliers. For spectroscopic data, calculate root-mean-square deviation (RMSD) between replicates .
Data Presentation Guidelines
- Tables : Include columns for synthetic conditions (catalyst, solvent, temperature), yield (%), and characterization data (e.g., NMR shifts).
- Figures : Use ChemDraw for reaction schemes and OriginLab for kinetic plots. Annotate XRD patterns with Miller indices.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
